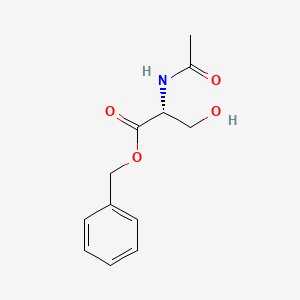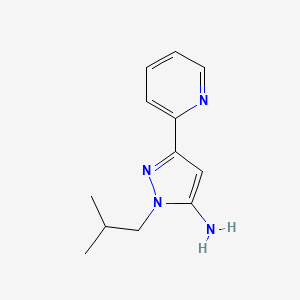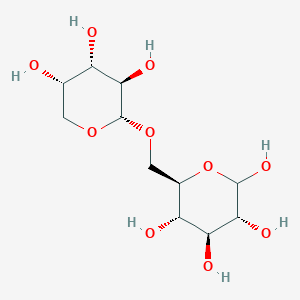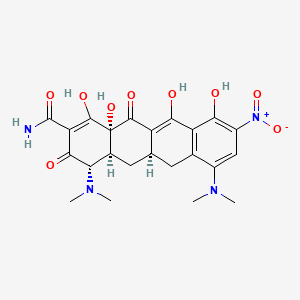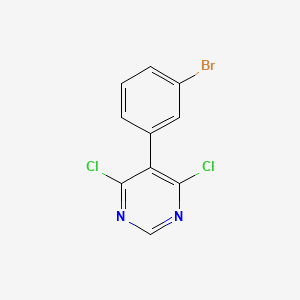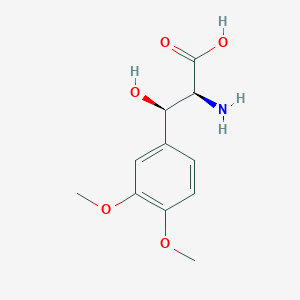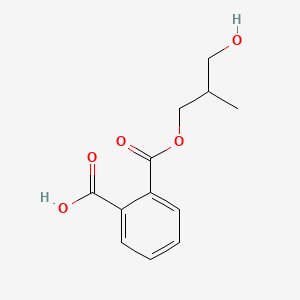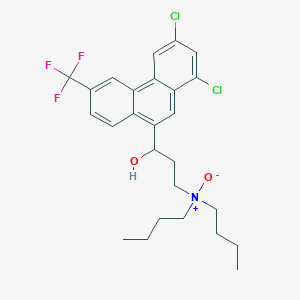
Halofantrine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Halofantrine N-Oxide is a derivative of the antimalarial drug halofantrine. Halofantrine belongs to the phenanthrene class of compounds and is used to treat malaria, particularly strains resistant to other treatments . This compound retains the core structure of halofantrine but includes an N-oxide functional group, which can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Halofantrine N-Oxide typically involves the oxidation of halofantrine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
Halofantrine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions .
科学的研究の応用
Halofantrine N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its antimalarial properties and potential use in treating other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
作用機序
The mechanism of action of Halofantrine N-Oxide is similar to that of halofantrine. It is believed to inhibit the polymerization of heme molecules by the parasite enzyme heme polymerase, leading to the accumulation of toxic heme and subsequent death of the parasite . Additionally, this compound may interact with other molecular targets, such as potassium channels, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Halofantrine: The parent compound, used as an antimalarial drug.
Lumefantrine: Another phenanthrene derivative with antimalarial properties.
Quinine: A well-known antimalarial drug with a similar mechanism of action.
Uniqueness
Halofantrine N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity compared to its parent compound and other similar drugs .
特性
分子式 |
C26H30Cl2F3NO2 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
N-butyl-N-[3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropyl]butan-1-amine oxide |
InChI |
InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 |
InChIキー |
YNAQRFGKBJJLJT-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+](CCCC)(CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
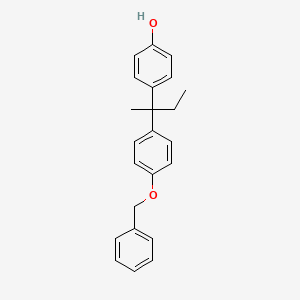
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)


